molecular formula C11H7N3O2 B15354719 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione

3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione

Cat. No.: B15354719
M. Wt: 213.19 g/mol
InChI Key: JYRUMBPAJSTCRT-UHFFFAOYSA-N
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Description

3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is a chemical compound with the molecular formula C11H7N3O2 and a molecular weight of 213.2. It is an intermediate in the synthesis of Indole-3-glycerol Phosphate Disodium Salt, which is transformed into indole in some plants via the enzyme indole-3-glycerol phosphate lyase to defend against herbivore insects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the rhodium-catalyzed annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with sulfoxonium ylides or diazo compounds. This reaction typically requires a rhodium catalyst and can yield polysubstituted carbazoles in moderate to good yields.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various indole derivatives, polysubstituted carbazoles, and other related compounds.

Scientific Research Applications

Chemistry: In chemistry, 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound has been studied for its potential biological activities, including its role in plant defense mechanisms against herbivores.

Medicine: Research is ongoing to explore the therapeutic potential of the compound and its derivatives in treating various diseases, including cancer and microbial infections.

Industry: In the chemical industry, the compound is used in the synthesis of various indole derivatives, which are important in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione exerts its effects involves its transformation into indole derivatives, which can interact with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • Indole-3-glycerol Phosphate Disodium Salt

  • Polysubstituted Carbazoles

  • Various Indole Derivatives

Uniqueness: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is unique in its ability to serve as an intermediate in the synthesis of a wide range of indole derivatives, which are important in both biological and industrial applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial production.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

3-diazo-1-(1H-indol-3-yl)propane-1,2-dione

InChI

InChI=1S/C11H7N3O2/c12-14-6-10(15)11(16)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H

InChI Key

JYRUMBPAJSTCRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C=[N+]=[N-]

Origin of Product

United States

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